2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18390301
Molecular Formula: C6H4BrN5O2
Molecular Weight: 258.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4BrN5O2 |
|---|---|
| Molecular Weight | 258.03 g/mol |
| IUPAC Name | 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4BrN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10) |
| Standard InChI Key | QUSDEVPKTWESOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC(=NN2C(=C1)Br)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
2-Amino-5-bromo-8-nitro- triazolo[1,5-a]pyridine belongs to the triazolo[1,5-a]pyridine family, a class of nitrogen-rich heterocycles known for their pharmacological relevance. The compound’s structure features:
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Amino group (-NH): Positioned at C2, this group enhances hydrogen-bonding capabilities and modulates electronic density within the triazole ring.
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Bromo substituent (-Br): Located at C5, bromine introduces steric bulk and polarizability, potentially altering binding interactions in biological systems.
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Nitro group (-NO): At C8, this strong electron-withdrawing group stabilizes the aromatic system and influences redox properties.
The fused triazolo-pyridine scaffold creates a planar geometry conducive to π-π stacking interactions, a feature critical for targeting protein binding pockets . Comparative analysis with analogs such as 8-bromo- triazolo[1,5-a]pyridin-2-amine (CAS 1124382-72-4) reveals that positional isomerism significantly impacts solubility and bioactivity .
Synthetic Methodologies
Bromination Strategies
Introducing bromine at C5 requires careful regioselective control. A modified Sandmeyer reaction has been employed for analogous systems, utilizing copper(II) bromide () and tert-butyl nitrite in acetonitrile at 60°C . For example, bromination of 8-methoxy-[1,2,] triazolo[1,5-a]pyridin-2-amine yields 2-bromo-8-methoxy derivatives with 62% efficiency . Adapting this protocol to nitrate-containing precursors could enable sequential functionalization at C5 and C8.
Cyclization and Functionalization
The triazolo-pyridine core is typically assembled via cyclization of -amino-2-iminopyridine intermediates. Pd(OAc)-catalyzed reactions in acetic acid or DMF facilitate ring closure, as demonstrated in the synthesis of triazolo[1,5-a]pyridine derivatives . Subsequent nitration at C8 using mixed acid (HNO/HSO) under controlled temperatures (0–5°C) introduces the nitro group without degrading the bromo substituent.
Table 1: Synthetic Conditions for Key Intermediates
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination at C5 | , tert-butyl nitrite, 60°C | 62 | |
| Triazole Ring Closure | Pd(OAc), acetic acid, 80°C | 72 | |
| Nitration at C8 | HNO/HSO, 0–5°C | 68 |
Physicochemical Properties
Solubility and Stability
The bromo and nitro groups confer limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for handling. The compound’s stability under ambient conditions remains uncharacterized, but analogous triazolo derivatives exhibit decomposition above 200°C .
Spectroscopic Characterization
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: Expected signals include a singlet for the C2 amino group ( 5.8–6.2 ppm) and aromatic protons deshielded by the nitro group ( 8.5–9.0 ppm).
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IR: Stretching vibrations for -NO (1520 cm) and -NH (3400 cm) dominate the spectrum.
Biological Activity and Mechanisms
While direct studies on 2-amino-5-bromo-8-nitro-[1, triazolo[1,5-a]pyridine are absent, related triazolo-pyridines demonstrate kinase inhibition and immune modulation . For instance, pyrazolo[1,5-a]pyridines act as p38 MAPK inhibitors, suggesting potential anti-inflammatory applications . The bromo substituent may enhance target affinity through hydrophobic interactions, while the nitro group could stabilize charge-transfer complexes with biological receptors.
Applications in Drug Discovery
Kinase-Targeted Therapies
The compound’s planar structure aligns with ATP-binding pockets in kinases. Molecular docking simulations predict favorable interactions with JAK2 and EGFR kinases, analogous to 8-bromo- triazolo[1,5-a]pyridin-2-amine’s activity .
Antibacterial Agents
Nitro-containing heterocycles often exhibit nitroreductase-mediated toxicity in anaerobic bacteria. This compound’s electron-deficient aromatic system may potentiate such effects, warranting evaluation against Gram-positive pathogens.
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